molecular formula C18H16N2OS B1444544 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine CAS No. 1383543-20-1

5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine

Cat. No. B1444544
M. Wt: 308.4 g/mol
InChI Key: DRMRPVGIVKBUSM-UHFFFAOYSA-N
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Description

5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine, also known as 5-benzoylthiophen-2-amine, is a heterocyclic compound with a thiophene ring structure. It is an aromatic compound composed of an amine group, a benzoyl group, and a pyridine ring. It is a colorless solid that is soluble in various organic solvents and has a molar mass of 259.32 g/mol. 5-benzoylthiophen-2-amine has various applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Reactivity in Heterocyclic Chemistry

5-Benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine demonstrates significant reactivity in heterocyclic chemistry. Vernin et al. (1976) described the aprotic decomposition of related amines in heteroaromatic solvents, noting the formation of heteroaryl-isoxazoles, a class of compounds which includes structures similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine (Vernin et al., 1976).

Synthesis and Antimicrobial Studies

The compound's synthesis and potential antimicrobial applications were explored by Tayade et al. (2012). They synthesized similar compounds and evaluated their structure through various spectral data, indicating the compound’s relevance in pharmaceutical and medicinal chemistry (Tayade et al., 2012).

Insecticidal and Antibacterial Potential

A study by Deohate and Palaspagar (2020) on related pyrimidine-linked pyrazole heterocyclics highlighted their insecticidal and antibacterial potential. This research suggests that compounds structurally similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine could be explored for similar biological activities (Deohate & Palaspagar, 2020).

Structural Characterization in Medicinal Chemistry

Elgemeie et al. (2017) synthesized and characterized compounds similar to 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine. Their research contributed to understanding the structure and potential medicinal applications of such compounds (Elgemeie et al., 2017).

Generation of Structurally Diverse Libraries

Roman (2013) utilized a ketonic Mannich base derived from a related compound to generate a diverse library of compounds. This study highlights the versatility and potential of 5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine in synthesizing a wide range of chemical structures (Roman, 2013).

Synthesis of Polyheterocyclic Compounds

A 2022 study by Morales-Salazar et al. demonstrated the synthesis of polyheterocyclic compounds using a process involving related compounds. This work exemplifies the compound's application in advanced organic synthesis (Morales-Salazar et al., 2022).

properties

IUPAC Name

[5-(dimethylamino)-4-pyridin-3-ylthiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-20(2)18-15(14-9-6-10-19-12-14)11-16(22-18)17(21)13-7-4-3-5-8-13/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMRPVGIVKBUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzoyl-N,N-dimethyl-3-(pyridin-3-yl)thiophen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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